D-fuconic acid
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Overview
Description
D-fuconic acid is a fuconic acid. It is a conjugate acid of a D-fuconate.
Scientific Research Applications
Pharmacokinetics and In Vivo Effects
D-fuconic acid, as part of fumaric acid esters, is notable for its treatment applications in psoriasis and multiple sclerosis. The pharmacokinetics of fumaric acid esters, particularly dimethylfumarate (DMF), is crucial due to their plasma-membrane permeability and rapid metabolism in vivo into monomethylfumarate (MMF). This understanding aids in determining the mechanism of action of these compounds in clinical settings (Mrowietz et al., 2018).
Immunomodulatory and Neuroprotective Effects
Fumaric acid, from which this compound derivatives are formed, has been used therapeutically in psoriasis. Its esters, particularly DMF, exhibit immunomodulatory and neuroprotective effects. This is evidenced by clinical studies showing a reduction in peripheral CD4+ and CD8+ T-lymphocytes and an inhibitory effect on nuclear factor kappa B (NF-κB)-dependent transcription in human endothelial cells. These properties make it a potential treatment for multiple sclerosis (Gold et al., 2012).
Multifaceted Therapeutic Applications
This compound derivatives have shown potential in treating various disease conditions. The fumaric acid esters (FAEs) have been licensed for treating immune-mediated diseases like psoriasis and relapsing-remitting multiple sclerosis (RRMS). They have also shown efficacy in inflammatory cardiac conditions and as potential neuroprotectants against HIV-associated neurocognitive disorders. Additionally, FAEs are used in biodegradable scaffolds for tissue engineering and as drug delivery vehicles (Das et al., 2016).
Antioxidative Mechanism of Action
The antioxidative mechanism of action of fumaric acid and its esters is a critical aspect of its therapeutic application. It is known for inducing the transcription factor Nrf-2, contributing to its effectiveness in conditions like multiple sclerosis and psoriasis (Gold et al., 2012).
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m1/s1 |
InChI Key |
NBFWIISVIFCMDK-MGCNEYSASA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |
SMILES |
CC(C(C(C(C(=O)O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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